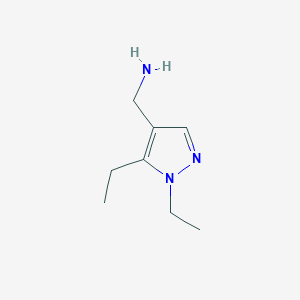

(1,5-Diethylpyrazol-4-yl)methylamine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and materials chemistry. numberanalytics.comresearchgate.net Its unique structure imparts distinct chemical reactivity and biological activity, making it a "privileged structure" in drug development. nih.gov Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and analgesic effects. numberanalytics.comnih.gov Well-known drugs like Celecoxib (an anti-inflammatory), Stanozolol (an anabolic steroid), and Allopurinol (for gout treatment) feature the pyrazole core, underscoring its therapeutic importance. acs.org

The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties. nih.gov This adaptability is crucial for optimizing interactions with biological targets, such as enzymes and receptors. nih.gov Beyond pharmaceuticals, pyrazole derivatives are investigated in agrochemicals as pesticides and herbicides and in materials science for creating functional polymers and luminescent compounds. numberanalytics.comresearchgate.net The continued exploration of pyrazole chemistry promises the development of novel compounds with enhanced efficacy and new applications. researchgate.net

Overview of Primary Amine Functionalities within Heterocyclic Systems

The primary amine (-NH2) group is a fundamental functional group in organic chemistry, characterized by a nitrogen atom bonded to two hydrogen atoms and one organic substituent. uomustansiriyah.edu.iq Within heterocyclic systems, the presence of a primary amine significantly influences a molecule's physical and chemical properties. The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic. uomustansiriyah.edu.iqlamission.edu This basicity is a key characteristic, allowing the amine to form salts, which can be crucial for drug formulation and solubility. libretexts.org

The reactivity of the amine's lone pair is central to its function. libretexts.org In heterocyclic compounds, the position of the amine group and its electronic environment dictate its basicity and nucleophilicity. nih.gov For instance, if the nitrogen's lone pair is part of the aromatic system of the heterocycle (as in pyrrole), its availability for protonation is greatly reduced, making it a very weak base. libretexts.org Conversely, when the amine is attached as a substituent to the ring, its basicity is more pronounced and is influenced by the electronic effects of the heterocyclic core. libretexts.org Primary amines on heterocyclic scaffolds often serve as key interaction points with biological targets or as synthetic handles for further molecular elaboration. rjptonline.org

Rationale for Investigating (1,5-Diethylpyrazol-4-yl)methylamine as a Research Probe

The investigation into this compound is driven by the strategic combination of a substituted pyrazole ring and a primary aminomethyl group. This specific arrangement offers a valuable scaffold for chemical and biological exploration. The pyrazole core, substituted with two ethyl groups at the N1 and C5 positions, provides a stable and lipophilic framework. The substitution pattern is fixed, preventing the tautomerism often seen in unsubstituted pyrazoles, which simplifies the interpretation of structure-activity relationships (SAR). ias.ac.in

The primary aminomethyl group at the C4 position is of particular interest. It acts as a flexible linker, separating the basic nitrogen atom from the aromatic pyrazole ring. This structural feature is important in medicinal chemistry for probing interactions with biological targets. The distance between the heterocyclic core and the amine can be critical for receptor binding or enzyme inhibition. nih.gov Furthermore, the primary amine serves as a versatile synthetic intermediate, allowing for the construction of more complex molecules through reactions such as acylation, alkylation, or Schiff base formation. The compound is a building block for creating libraries of derivatives to screen for biological activity.

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₅N₃ |

| Structure | A pyrazole ring with diethyl substitutions at the 1 and 5 positions and a methylamine (B109427) group at the 4 position. |

| Molecular Weight | 153.23 g/mol |

| Class | Heterocyclic Amine |

Current Research Gaps and Opportunities in Pyrazole-Based Amine Chemistry

While pyrazole chemistry is well-established, the specific area of pyrazole-based amines still presents significant research opportunities. One major gap is in the systematic exploration of structure-activity relationships for different substitution patterns on the pyrazole ring in conjunction with various amine functionalities. nih.gov Much research has focused on 3- and 5-aminopyrazoles, while 4-aminopyrazole derivatives, like the subject of this article, are less explored for certain therapeutic applications. nih.gov

A key opportunity lies in the development of new, highly selective catalysts for the synthesis of specific pyrazole-amine isomers. acs.orgresearchgate.net Achieving regioselective synthesis is often a challenge, and innovative methods would accelerate the discovery of novel compounds. researchgate.net There is also a need for more extensive investigation into the application of these compounds beyond medicinal chemistry, for example, in the design of new functional materials, sensors, or corrosion inhibitors. Furthermore, exploring the coordination chemistry of pyrazole-based amines with various metal ions could lead to new catalysts or imaging agents. The functionalization of the amine group to create diverse libraries of amides, sulfonamides, and ureas from scaffolds like this compound is a promising strategy for identifying new lead compounds in drug discovery programs. rjptonline.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,5-diethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-8-7(5-9)6-10-11(8)4-2/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABNVCDBGORCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Diethylpyrazol 4 Yl Methylamine and Its Precursors

Historical Context of Pyrazole (B372694) Synthesis Relevant to 4-Substituted Pyrazoles

The history of pyrazole synthesis is rich, dating back to the late 19th century. The foundational method for creating the pyrazole ring was established by Ludwig Knorr in 1883. mdpi.com Knorr's synthesis, which involves the cyclocondensation of a β-diketone with a hydrazine (B178648), remains a cornerstone of pyrazole chemistry. mdpi.commdpi.com This reaction provided a direct route to a wide variety of pyrazole derivatives.

Initially, much of the focus was on the substitution patterns at positions 1, 3, and 5, which are directly determined by the choice of hydrazine and 1,3-dicarbonyl compound. mdpi.com The functionalization of the C4 position often came as a secondary consideration. Electrophilic substitution reactions on the pyrazole ring were later found to occur preferentially at the C4 position, provided it is unsubstituted, opening a pathway for the synthesis of 4-substituted pyrazoles. mdpi.com Over the years, numerous methods have been developed to introduce a wide array of functional groups at this position, reflecting the growing importance of fully substituted pyrazoles in various fields of chemical science. rsc.orgbeilstein-journals.orgmdpi.com

De Novo Synthesis Strategies for the Pyrazole Ring System of (1,5-Diethylpyrazol-4-yl)methylamine

The construction of the central pyrazole scaffold of this compound can be achieved through several powerful de novo strategies. These methods build the heterocyclic ring from acyclic precursors.

The most classic and widely used method for pyrazole synthesis is the Paal-Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.combeilstein-journals.org For the synthesis of a 1,5-disubstituted pyrazole such as the diethyl derivative, an unsymmetrical β-diketone (3-ethyl-2,4-pentanedione or heptane-3,5-dione) would react with ethylhydrazine.

A significant challenge in this approach when using unsymmetrical diketones and substituted hydrazines is the potential formation of two regioisomers. beilstein-journals.org The reaction conditions, including the solvent and catalyst, can be optimized to favor the formation of the desired 1,5-disubstituted isomer over the 1,3-disubstituted alternative. For instance, the use of aprotic dipolar solvents has been shown to improve regioselectivity in some cases. nih.gov

Table 1: Key Reactions in Cyclocondensation for Pyrazole Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Product | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | Classic, versatile, potential for regioisomers. mdpi.com |

| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketone/Aldehyde | Hydrazine | Pyrazoline (oxidizes to Pyrazole) | Provides an alternative to 1,3-dicarbonyls. mdpi.comrsc.org |

[3+2] cycloaddition reactions represent another major strategy for the synthesis of the pyrazole ring. beilstein-journals.orgnih.gov These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). A common example is the reaction of a diazo compound with an alkyne. organic-chemistry.orgbohrium.com

To form the required 1,5-diethyl-4-unsubstituted pyrazole ring, one could envision a [3+2] cycloaddition between diazoethane (B72472) and 1-pentyne, followed by subsequent functionalization. However, controlling the regioselectivity of such cycloadditions is a critical aspect. Modern advancements have led to highly regioselective methods, often employing metal catalysts or specific directing groups to control the orientation of the addition. organic-chemistry.orgnih.gov Another variant involves the use of nitrile imines, generated in situ from hydrazonoyl halides, which react with alkynes to yield pyrazoles. organic-chemistry.org

Introduction of the Diethyl and Aminomethyl Functionalities

Once the pyrazole core is established, or concurrently with its formation, the specific substituents of this compound must be installed with correct regiochemistry.

The introduction of an ethyl group onto a nitrogen atom of the pyrazole ring is a crucial step. When starting with a pre-formed 5-ethyl-1H-pyrazole, direct alkylation with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) often leads to a mixture of N1 and N2-alkylated products. Achieving high regioselectivity for N1-alkylation is a significant synthetic challenge.

Several strategies have been developed to address this. One approach involves leveraging steric hindrance, where a bulky substituent at the C5 position can direct the incoming alkyl group to the less hindered N1 position. acs.org Furthermore, catalyst-free Michael addition reactions have been shown to provide excellent regioselectivity for N1-alkylation in certain systems. acs.orgconsensus.app More recently, enzymatic methods using engineered methyltransferases have demonstrated the potential for highly selective alkylations (including ethylation) with unprecedented regioselectivity (>99%). nih.gov

Table 2: Comparison of N-Alkylation Strategies for Pyrazoles

| Method | Reagents | Selectivity | Advantages | Disadvantages |

| Direct Alkylation | Pyrazole, Base, Ethyl Halide | Often yields mixtures | Simple procedure | Poor regioselectivity. acs.org |

| Steric Hindrance Control | Bulky C5-substituted pyrazole | Improved N1-selectivity | Relies on substrate structure | Not universally applicable. |

| Michael Addition | Pyrazole, Activated Alkene | High N1-selectivity | Catalyst-free, high yield. acs.orgconsensus.app | Requires specific activated alkenes. |

| Enzymatic Alkylation | Pyrazole, Engineered Enzyme, Haloalkane | Excellent N1-selectivity (>99%) | High selectivity, mild conditions. nih.gov | Requires specialized enzymes. |

The introduction of the methylamine (B109427) group at the C4 position is typically achieved in a two-step sequence starting from a 1,5-diethylpyrazole.

The first step is the formylation of the pyrazole ring. The C4 position of pyrazoles is electron-rich and susceptible to electrophilic substitution. mdpi.com Standard formylation methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), can be employed to install a formyl (-CHO) group at the C4 position, yielding 1,5-diethylpyrazole-4-carbaldehyde.

The second step is the conversion of the aldehyde to the aminomethyl group via reductive amination. youtube.com This transformation involves reacting the aldehyde with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Common reducing agents for this process include sodium borohydride (B1222165) derivatives, such as sodium cyanoborohydride or sodium triacetoxyborohydride. youtube.com This sequence provides a reliable and high-yielding route to the final target compound, this compound.

Optimization of Reaction Conditions and Yield Enhancement Studies

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for the chosen synthetic pathway.

For the reductive amination of 1,5-diethyl-1H-pyrazole-4-carbaldehyde , several factors are crucial for maximizing the yield of the primary amine. The choice of reducing agent is paramount. While sodium borohydride (NaBH₄) is a common and effective reagent, its reactivity can be modulated by the addition of catalysts or by using it in specific solvent systems. researchgate.netorientjchem.orgscispace.comresearchgate.net For instance, the use of NaBH₄ in conjunction with a cation exchange resin or silica (B1680970) gel can enhance its efficacy and selectivity. scispace.comscielo.org.mx The pH of the reaction medium also plays a critical role in the initial imine formation, with slightly acidic conditions generally favoring the reaction. acs.org Temperature and reaction time are other key parameters that need to be carefully controlled to minimize side reactions and maximize product formation.

In the case of the reduction of 1,5-diethyl-1H-pyrazole-4-carbonitrile , the optimization focuses on the catalytic hydrogenation process. The choice of catalyst, such as palladium on carbon (Pd/C) or Raney nickel, along with the hydrogen pressure and temperature, significantly influences the reaction rate and yield. The solvent system can also impact the catalyst's activity and the solubility of the reactants.

Below is a table summarizing the optimization of reductive amination for various aldehydes, which can serve as a guide for the synthesis of this compound.

Table 1: Optimization of Reductive Amination of Various Aldehydes

| Aldehyde | Amine | Reducing System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | Room Temp | 91 | scielo.org.mx |

| Benzaldehyde | Aniline | NaBH₄/Silica Gel | THF | Room Temp | 95 | scispace.com |

| Cyclohexanecarboxaldehyde | Aniline | NaBH₄/Silica Gel | THF | Room Temp | 92 | scispace.com |

| Furfural | Aniline | NaBH₄/Silica Gel | THF | Room Temp | 92 | scispace.com |

| Benzaldehyde | Benzylamine | NaBH₄/Silica Gel | THF | Room Temp | 90 | scispace.com |

| Benzaldehyde | p-Toluidine | NaBH₄/NaH₂PO₄·H₂O | THF | Reflux | 90 | orientjchem.org |

This table is illustrative and based on analogous reactions. Specific conditions for 1,5-diethyl-1H-pyrazole-4-carbaldehyde would require experimental determination.

Novel Reagents and Catalytic Systems in Synthesis

The field of organic synthesis is continually evolving, with the development of novel reagents and catalytic systems aimed at improving efficiency, selectivity, and environmental friendliness.

For the synthesis of the precursor 1,5-diethyl-1H-pyrazole-4-carbaldehyde , the Vilsmeier-Haack reaction remains a cornerstone. ijpcbs.comorganic-chemistry.orgcambridge.orgnih.gov This reaction typically employs a phosphonium-based reagent, such as that formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate electron-rich heterocyclic systems like pyrazoles. Recent advancements have explored milder and more selective Vilsmeier reagents. rsc.org

In the context of reductive amination , a plethora of novel catalytic systems have been developed to replace traditional stoichiometric reducing agents. nih.govfrontiersin.org These include:

Transition Metal Catalysts: Complexes of iridium, ruthenium, and cobalt have shown high efficiency in catalytic reductive amination, often under mild conditions with hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265). organic-chemistry.org

Nanocatalysts: The use of metal nanoparticles, such as nickel nanoparticles, offers high surface area and catalytic activity, enabling efficient reductive aminations. organic-chemistry.org

Frustrated Lewis Pairs (FLPs): These metal-free systems, composed of a bulky Lewis acid and a Lewis base, can activate hydrogen and catalyze reductions, offering a green alternative to metal-based catalysts.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including reductive aminations, often proceeding under very mild conditions.

For the reduction of pyrazole-4-carbonitriles , recent research has focused on developing more sustainable catalytic systems. This includes the use of non-precious metal catalysts and exploring greener reaction media.

The following table highlights some novel catalytic systems used in the synthesis of pyrazole derivatives, which could be adapted for the synthesis of this compound and its precursors.

Table 2: Novel Catalytic Systems in Pyrazole Synthesis

| Reaction Type | Catalyst System | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Pyrazole-4-carbonitrile Synthesis | Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | Aldehydes, malononitrile, phenylhydrazine | Green, recyclable magnetic nanocatalyst, high yields | nih.govrsc.org |

| Reductive Amination | Amorphous Co particles | Aldehydes/ketones, ammonia, H₂ | In situ generated, mild conditions, high selectivity | organic-chemistry.org |

| Reductive Amination | Cp*Ir complexes/ammonium formate | Ketones, ammonium formate | Direct conversion to primary amines, transfer hydrogenation | organic-chemistry.org |

| Vilsmeier-Haack Formylation | POCl₃/DMF | Electron-rich heterocycles | Well-established, versatile | ijpcbs.comorganic-chemistry.orgcambridge.orgnih.gov |

This table showcases modern catalytic approaches that could be applied to the specific target molecule's synthesis.

Chemical Reactivity and Derivatization Studies of 1,5 Diethylpyrazol 4 Yl Methylamine

Aminomethyl Group Reactivity

The primary amine of the aminomethyl group is a key site for a variety of nucleophilic reactions. This functionality allows for the straightforward formation of amides, sulfonamides, and imines, as well as quaternization to form ammonium (B1175870) salts.

Amidation and Sulfonamidation Reactions

The primary amine of (1,5-Diethylpyrazol-4-yl)methylamine readily undergoes acylation with acyl halides or acid anhydrides to furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities with potential biological activities. The general schemes for these reactions are depicted below.

Amidation Reaction Scheme:

This compound reacts with an acyl chloride in the presence of a base, such as triethylamine, to yield the corresponding N-((1,5-diethylpyrazol-4-yl)methyl)amide.

Sulfonamidation Reaction Scheme:

The reaction of this compound with a sulfonyl chloride, also in the presence of a base, results in the formation of a N-((1,5-diethylpyrazol-4-yl)methyl)sulfonamide.

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reactant | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl chloride, Triethylamine | Dichloromethane, 0 °C to rt | N-((1,5-Diethylpyrazol-4-yl)methyl)acetamide |

| This compound | Benzoyl chloride, Pyridine | Tetrahydrofuran, rt | N-((1,5-Diethylpyrazol-4-yl)methyl)benzamide |

| This compound | Benzenesulfonyl chloride, Triethylamine | Dichloromethane, rt | N-((1,5-Diethylpyrazol-4-yl)methyl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride, Pyridine | Chloroform, reflux | N-((1,5-Diethylpyrazol-4-yl)methyl)-4-methylbenzenesulfonamide |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the elimination of a water molecule researchgate.netnih.govquora.comresearchgate.netdoaj.org. The formation of these imines is a versatile method for introducing a wide range of substituents, which can be useful for the development of new ligands or biologically active molecules.

General Reaction Scheme:

This compound reacts with an aldehyde or ketone under acidic conditions to form the corresponding N-((1,5-diethylpyrazol-4-yl)methyl)imine.

Table 2: Representative Condensation Reactions with Carbonyl Compounds

| Reactant | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Benzaldehyde, Acetic acid (cat.) | Toluene, reflux (Dean-Stark) | (E)-N-Benzylidene-1-(1,5-diethylpyrazol-4-yl)methanamine |

| This compound | Acetone, p-Toluenesulfonic acid (cat.) | Methanol, reflux | N-((1,5-Diethylpyrazol-4-yl)methyl)propan-2-imine |

| This compound | Salicylaldehyde, Acetic acid (cat.) | Ethanol, reflux | 2-(((1,5-Diethylpyrazol-4-yl)methylimino)methyl)phenol |

Quaternization and Salt Formation for Research Purposes

The nitrogen atom of the aminomethyl group can be alkylated to form quaternary ammonium salts. This is typically achieved by reaction with an excess of an alkyl halide bohrium.commdpi.comresearchgate.netnih.gov. The resulting quaternary ammonium salts have increased water solubility and can be used in various biological assays or as phase-transfer catalysts. Additionally, the basic nature of the primary amine allows for the formation of salts with various acids, which can aid in purification, handling, and formulation of the compound for research purposes.

Quaternization Reaction Scheme:

Exhaustive alkylation of this compound with an alkyl halide leads to the formation of a quaternary ammonium salt.

Table 3: Representative Quaternization and Salt Formation Reactions

| Reactant | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Methyl iodide (excess), K2CO3 | Acetonitrile, reflux | 1-(1,5-Diethylpyrazol-4-yl)-N,N,N-trimethylmethanaminium iodide |

| This compound | Benzyl bromide (excess), NaHCO3 | Dimethylformamide, 80 °C | N,N,N-Tribenzyl-1-(1,5-diethylpyrazol-4-yl)methanaminium bromide |

| This compound | Hydrochloric acid | Diethyl ether | (1,5-Diethylpyrazol-4-yl)methanaminium chloride |

| This compound | Acetic acid | Ethanol | (1,5-Diethylpyrazol-4-yl)methanaminium acetate |

Pyrazole (B372694) Ring Reactivity and Functionalization

The substituted pyrazole ring in this compound is an aromatic system that can undergo electrophilic substitution. The positions on the ring available for substitution are influenced by the directing effects of the existing substituents. Furthermore, the unsubstituted position can be functionalized through metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the nature and position of the existing substituents nih.govmdpi.comresearchgate.netnih.govnih.gov. For this compound, the C-3 position is the only unsubstituted carbon on the pyrazole ring and is therefore the primary site for electrophilic attack. The ethyl groups at the N-1 and C-5 positions are electron-donating, which activates the ring towards electrophilic substitution. The aminomethyl group at the C-4 position is also an activating group.

General Reaction Scheme:

Electrophilic substitution on this compound is expected to occur at the C-3 position.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent/Catalyst | Conditions | Predicted Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 0 °C | (1,5-Diethyl-3-nitropyrazol-4-yl)methylamine |

| Bromination | Br2, Acetic acid | Room temperature | (3-Bromo-1,5-diethylpyrazol-4-yl)methylamine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Dichloromethane, 0 °C | 1-(4-(Aminomethyl)-1,5-diethylpyrazol-3-yl)ethan-1-one |

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Positions

The unsubstituted C-3 position of the pyrazole ring can also be functionalized via metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds nih.govnih.govmdpi.com. This can be achieved through direct C-H activation or by first halogenating the C-3 position to create a suitable coupling partner.

General Reaction Scheme (via C-H activation):

Palladium-catalyzed direct arylation of this compound with an aryl halide is predicted to occur at the C-3 position.

Table 5: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reactant | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Toluene/Ethanol/Water, reflux | (1,5-Diethyl-3-phenylpyrazol-4-yl)methylamine |

| (3-Bromo-1,5-diethylpyrazol-4-yl)methylamine | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N | Tetrahydrofuran, reflux | (1,5-Diethyl-3-(phenylethynyl)pyrazol-4-yl)methylamine |

| This compound | 4-Bromoanisole, Pd(OAc)2, P(o-tol)3, K2CO3 | Dimethylacetamide, 120 °C | (1,5-Diethyl-3-(4-methoxyphenyl)pyrazol-4-yl)methylamine |

Preparation of Structurally Diverse Analogues for Research Investigations

The strategic modification of this compound can be approached by systematically altering three key positions: the aminomethyl group at C4, the ethyl group at C5, and the ethyl group at the N1 position of the pyrazole ring. The following subsections detail potential synthetic routes to achieve this structural diversity, drawing upon established methodologies in pyrazole chemistry.

N-Substitution of the Aminomethyl Group

The primary amine of the aminomethyl group at the C4 position serves as a versatile handle for introducing a wide range of functional groups. This can be achieved through various well-established chemical transformations, allowing for the exploration of how different substituents at this position influence biological activity. Common derivatization strategies include acylation, sulfonylation, reductive amination, and alkylation.

Acylation and Sulfonylation: The reaction of this compound with a variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids (in the presence of a coupling agent) can yield a library of amide and sulfonamide derivatives. These reactions are typically high-yielding and can be performed under mild conditions.

Table 1: Representative N-Acyl and N-Sulfonyl Derivatives of this compound

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-((1,5-diethyl-1H-pyrazol-4-yl)methyl)acetamide | Base (e.g., triethylamine), DCM, 0 °C to rt |

| Benzoyl chloride | N-((1,5-diethyl-1H-pyrazol-4-yl)methyl)benzamide | Base (e.g., triethylamine), DCM, 0 °C to rt |

| Methanesulfonyl chloride | N-((1,5-diethyl-1H-pyrazol-4-yl)methyl)methanesulfonamide | Base (e.g., triethylamine), DCM, 0 °C to rt |

| Benzoic acid | N-((1,5-diethyl-1H-pyrazol-4-yl)methyl)benzamide | Coupling agent (e.g., DCC, EDC), DCM, rt |

Reductive Amination: The primary amine can be converted to secondary or tertiary amines through reductive amination with various aldehydes and ketones. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method allows for the introduction of a wide array of alkyl and aryl substituents.

Table 2: Examples of N-Alkylated Derivatives via Reductive Amination

| Aldehyde/Ketone | Product | Reducing Agent |

| Formaldehyde | N-((1,5-diethyl-1H-pyrazol-4-yl)methyl)-N-methylamine | Sodium triacetoxyborohydride |

| Benzaldehyde | N-benzyl-N-((1,5-diethyl-1H-pyrazol-4-yl)methyl)amine | Sodium triacetoxyborohydride |

| Acetone | N-((1,5-diethyl-1H-pyrazol-4-yl)methyl)-N-isopropylamine | Sodium triacetoxyborohydride |

Variations at the C5-Ethyl Group

Modification of the C5-ethyl group requires a more involved synthetic strategy, often starting from a different pyrazole precursor. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a versatile method for introducing diversity at the C3 and C5 positions of the pyrazole ring. nih.gov To generate analogues of this compound with different C5-substituents, one could start with a 1,3-dicarbonyl compound bearing the desired R group at the position that will become C5 of the pyrazole.

For instance, the synthesis could begin with the appropriate β-ketoester, which is then formylated at the α-position to introduce the precursor to the C4-aminomethyl group. Subsequent reaction with ethylhydrazine would lead to the N1-ethylated pyrazole. The formyl group can then be converted to an oxime, which upon reduction yields the desired aminomethyl group.

Table 3: Proposed Synthesis of C5-Modified Analogues

| Starting β-Ketoester | C5-Substituent | Final Product |

| Ethyl pentanoate | Propyl | (1-Ethyl-5-propyl-1H-pyrazol-4-yl)methylamine |

| Ethyl 3-phenylpropanoate | Benzyl | (5-Benzyl-1-ethyl-1H-pyrazol-4-yl)methylamine |

| Ethyl cyclopropanecarboxylate | Cyclopropyl | (5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)methylamine |

Exploration of Different N1-Alkyl Substituents

The substituent at the N1 position of the pyrazole ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of pyrazole-containing compounds. nih.gov The synthesis of analogues with different N1-alkyl groups can be achieved through two primary strategies: direct N-alkylation of a C4-functionalized pyrazole precursor or by employing different substituted hydrazines in the initial pyrazole synthesis.

Direct N-Alkylation: Starting with a pyrazole that is unsubstituted at the N1 position, such as (5-ethyl-1H-pyrazol-4-yl)methanamine, direct alkylation can be performed using various alkyl halides or other electrophiles in the presence of a base. A common challenge in this approach is the potential for alkylation to occur at both the N1 and N2 positions, leading to a mixture of regioisomers. nih.gov However, reaction conditions can often be optimized to favor the desired N1-isomer. acs.org

Table 4: N1-Alkylation of a Pyrazole Precursor

| Alkylating Agent | N1-Substituent | Product |

| Methyl iodide | Methyl | (5-Ethyl-1-methyl-1H-pyrazol-4-yl)methylamine |

| Propyl bromide | Propyl | (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methylamine |

| Benzyl chloride | Benzyl | (1-Benzyl-5-ethyl-1H-pyrazol-4-yl)methylamine |

Use of Substituted Hydrazines: A more regioselective approach involves the use of appropriately substituted hydrazines in the Knorr pyrazole synthesis. nih.gov By reacting a suitable 1,3-dicarbonyl precursor with different alkyl- or aryl-hydrazines, a diverse range of N1-substituted pyrazoles can be obtained directly. This method avoids the issue of regioisomeric mixtures often encountered in direct N-alkylation.

Table 5: Synthesis of N1-Substituted Analogues Using Different Hydrazines

| Hydrazine | N1-Substituent | Final Product |

| Methylhydrazine | Methyl | (5-Ethyl-1-methyl-1H-pyrazol-4-yl)methylamine |

| Propylhydrazine | Propyl | (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methylamine |

| Phenylhydrazine | Phenyl | (5-Ethyl-1-phenyl-1H-pyrazol-4-yl)methylamine |

Computational and Theoretical Chemistry of 1,5 Diethylpyrazol 4 Yl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1,5-Diethylpyrazol-4-yl)methylamine, these calculations reveal details about its electronic behavior and reactivity.

The electronic structure of a molecule is described by its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com The energy and distribution of these orbitals are crucial in determining the chemical reactivity of a molecule. acs.org The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. youtube.com

For pyrazole (B372694) derivatives, the HOMO is typically distributed over the pyrazole ring, indicating that this is the primary site for electrophilic interactions. researchgate.netaip.org The LUMO, conversely, is also often located on the pyrazole ring system. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aip.org

Theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, are commonly used to determine the energies and shapes of these orbitals for pyrazole derivatives. nih.gov For this compound, the HOMO is expected to be concentrated on the electron-rich pyrazole ring, particularly the nitrogen and carbon atoms. The LUMO would also likely be centered on the ring, representing its capacity to accept electrons. The ethyl and methylamine (B109427) substituents will influence the precise energy levels and distribution of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack at the pyrazole ring. |

| LUMO Energy | Relatively low | Suggests potential for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity. |

| HOMO Distribution | Primarily on the pyrazole ring atoms. | Defines the molecule's nucleophilic character. |

| LUMO Distribution | Primarily on the pyrazole ring atoms. | Defines the molecule's electrophilic character. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. researchgate.net

In pyrazole derivatives, the region around the pyridine-like nitrogen atom (N2) typically shows a negative electrostatic potential, making it a primary site for electrophilic interaction and hydrogen bond acceptance. researchgate.netresearchgate.net The hydrogen atom on the pyrrole-like nitrogen (in N-unsubstituted pyrazoles) and the hydrogens of substituents generally exhibit positive potential. researchgate.net For this compound, the MEP surface would likely show a significant negative potential around the N2 atom of the pyrazole ring and the nitrogen of the methylamine group, identifying these as key sites for electrophilic attack. The hydrogens of the ethyl groups and the aminomethyl group would represent regions of positive potential.

Conformational Analysis and Energy Landscape Studies

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

Torsional potential energy scans are computational methods used to explore the energy changes associated with the rotation around specific single bonds. q-chem.com This technique is invaluable for mapping the conformational landscape of a molecule. wuxiapptec.comnih.gov For this compound, key torsional angles would include the rotation of the ethyl groups and the methylamine group relative to the pyrazole ring.

A scan of the dihedral angle between the pyrazole ring and the methylamine group (C3-C4-C-N) would reveal the energy barriers to rotation and identify the most stable orientations of the aminomethyl substituent. Similarly, scans of the C-C bonds within the ethyl groups would determine their preferred conformations. These scans are often performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. researchgate.net

From the potential energy scans, the low-energy conformations (local minima on the potential energy surface) can be identified. bohrium.com These stable conformers represent the most likely shapes the molecule will adopt. For pyrazole derivatives with flexible substituents, multiple stable conformations may exist, often with small energy differences between them. wuxiapptec.combohrium.com In the case of this compound, the orientation of the ethyl and methylamine groups will define the various stable conformers. The relative energies of these conformers determine their population at a given temperature. Theoretical calculations have shown that for some substituted pyrazoles, planar conformations are preferred, while for others, folded or open conformations are more stable. researchgate.netbohrium.com

Table 2: Predicted Stable Conformations of this compound

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |

| Conformer A | C3-C4-C-N ≈ ±90° | 0.0 (Global Minimum) | The methylamine group is likely oriented perpendicular to the pyrazole ring to minimize steric hindrance. |

| Conformer B | C3-C4-C-N ≈ 0° or 180° | > 2.0 | A planar arrangement may be higher in energy due to steric clashes between the methylamine group and the ethyl group at position 5. |

| Conformer C | Varied ethyl group rotations | Small variations | Rotations of the terminal methyl groups of the ethyl substituents will lead to multiple, closely-spaced energy minima. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net For pyrazole derivatives, various reactions such as electrophilic substitution, cyclization, and condensation have been studied theoretically. numberanalytics.compharmaguideline.comnih.gov

Electrophilic substitution on the pyrazole ring is a common reaction, and theoretical studies can predict the most likely site of attack. pharmaguideline.com For this compound, the C4 position is substituted, so electrophilic attack would likely be directed towards the nitrogen atoms or other positions on the ring, depending on the reaction conditions.

Transition state analysis involves locating the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the feasibility and kinetics of a reaction. For instance, in a hypothetical N-alkylation reaction of this compound, computational methods could be used to model the approach of an alkyl halide, the formation of the N-C bond, and the departure of the halide ion, identifying the transition state structure and the activation energy barrier for this process. The mechanism for the formation of pyrazoles themselves, often from 1,3-dicarbonyl compounds and hydrazine (B178648), has also been a subject of theoretical investigation. numberanalytics.comresearchgate.net

Molecular Dynamics Simulations to Understand Flexibility and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules, offering profound insights into their structural flexibility and intermolecular interactions. While specific MD simulation studies exclusively focused on this compound are not extensively documented in public literature, a comprehensive understanding of its likely dynamic properties can be extrapolated from the vast body of research on analogous pyrazole derivatives. nih.goveurasianjournals.com Such simulations are crucial for predicting how the molecule behaves in different environments, such as in solution or within a biological receptor site. rsc.orgsci-hub.se

MD simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces acting on each atom. eurasianjournals.com For a molecule like this compound, a typical simulation would involve placing the molecule in a periodic box filled with a solvent (e.g., water) and running the simulation for a duration sufficient to observe relevant conformational changes, typically on the nanosecond to microsecond timescale. tandfonline.comnih.gov

Detailed Research Findings from Analogous Systems

Analysis of MD simulations on various substituted pyrazoles reveals key aspects of their dynamic behavior that are applicable to this compound.

Molecular Flexibility: The flexibility of this compound arises primarily from the rotational freedom of its substituent groups, as the pyrazole core itself is a relatively rigid aromatic ring system. globalresearchonline.net The primary sources of conformational variability are:

Rotation of the N1-Ethyl Group: The ethyl group attached to the N1 nitrogen atom can rotate freely around the N-C bond. Analysis of the dihedral angles would show the molecule populating various staggered conformations to minimize steric hindrance.

Rotation of the C5-Ethyl Group: Similarly, the ethyl group at the C5 position contributes to the molecule's flexibility through rotation around its C-C bond.

Flexibility of the C4-Methylamine Group: The methylamine side chain (-CH₂-NH₂) at the C4 position is a significant site of flexibility. Rotation is possible around both the C4-C(methylene) bond and the C(methylene)-N bond. The orientation of this group is critical as it positions the primary amine for key intermolecular interactions.

The flexibility of different parts of the molecule can be quantified using the Root Mean Square Fluctuation (RMSF), which is calculated from the MD trajectory. Higher RMSF values indicate greater mobility. It is expected that the terminal atoms of the ethyl and methylamine groups would exhibit the highest RMSF values.

Table 4.4.1: Predicted Flexible Regions and Key Dihedral Angles in this compound This table presents hypothetical yet representative data that would be expected from a standard MD simulation.

| Molecular Region | Key Dihedral Angle Definition | Predicted Predominant Conformations | Expected RMSF (Å) |

| N1-Ethyl Group | C5-N1-C_ethyl-C_methyl | Staggered (anti, gauche) | 0.8 - 1.5 |

| C5-Ethyl Group | N1-C5-C_ethyl-C_methyl | Staggered (anti, gauche) | 0.9 - 1.6 |

| C4-Methylamine | C5-C4-C_methylene-N_amine | Trans, Gauche | 1.0 - 2.0 |

| Amine Group | C4-C_methylene-N_amine-H | Staggered | 1.5 - 2.5 |

Intermolecular Interactions: The chemical structure of this compound allows it to participate in a range of intermolecular interactions, which are fundamental to its behavior in a condensed phase or biological system. MD simulations are adept at characterizing these interactions. nih.gov

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. The pyridine-like nitrogen atom (N2) of the pyrazole ring acts as a hydrogen bond acceptor. nih.gov In an aqueous environment, MD simulations would show the formation of persistent hydrogen bonds between these groups and surrounding water molecules. The stability of these interactions can be evaluated by analyzing their geometry and lifetime throughout the simulation.

Hydrophobic Interactions: The two ethyl groups confer significant nonpolar character to the molecule. In aqueous solution, these groups would tend to be shielded from the polar solvent, a phenomenon known as the hydrophobic effect. In the context of a protein-ligand complex, these ethyl groups could form favorable hydrophobic interactions with nonpolar amino acid residues. nih.gov

Table 4.4.2: Summary of Potential Intermolecular Interactions

| Interaction Type | Participating Group on Molecule | Potential Interaction Partner | Significance |

| Hydrogen Bond (Donor) | Methylamine (-NH₂) | Water, Carbonyl Oxygen, Hydroxyl groups | Directional; crucial for specific recognition |

| Hydrogen Bond (Acceptor) | Pyrazole Nitrogen (N2) | Water, Amine/Amide protons | Directional; contributes to binding affinity |

| Hydrophobic | N1-Ethyl, C5-Ethyl groups | Nonpolar amino acids (e.g., Leucine, Valine) | Important for binding in nonpolar pockets |

| Dipole-Dipole | Pyrazole Ring | Polar functional groups | Contributes to binding orientation |

Simulations of pyrazole derivatives bound to biological targets, such as enzymes, consistently highlight the stability conferred by these interactions. rsc.orgnih.gov For instance, the root mean square deviation (RMSD) of the ligand within the binding site is often monitored; a low and stable RMSD value over the course of a simulation suggests a stable binding mode. nih.govnih.gov

Table 4.4.3: Typical Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Typical Value / Method | Purpose |

| Force Field | AMBER (GAFF), CHARMM, OPLS | Defines the potential energy and forces for atoms |

| Solvent Model | Explicit (e.g., TIP3P, SPC/E) | Simulates the aqueous environment realistically |

| System Size | ~10 Å buffer distance | Ensures the molecule does not interact with its periodic image |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 - 1000 ns | Allows for sufficient sampling of conformational space |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify stability, flexibility, and specific interactions |

Advanced Spectroscopic and Structural Elucidation Studies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex pyrazole (B372694) derivatives. Techniques such as 1H, 13C, and 15N NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, would be instrumental in assigning the chemical shifts of all protons and carbons in (1,5-Diethylpyrazol-4-yl)methylamine.

For stereochemical assignment, particularly if chiral centers were present or if restricted rotation led to atropisomerism, advanced NMR techniques would be crucial. For instance, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide through-space correlations between protons, helping to determine their relative spatial proximity and thus the molecule's preferred conformation in solution. In pyrazole systems, dynamic NMR studies can also be employed to investigate tautomerism and other dynamic processes. researchgate.netmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₂-CH₃ | ~4.1 | Quartet |

| N-CH₂-CH₃ | ~1.4 | Triplet |

| C₅-CH₂-CH₃ | ~2.8 | Quartet |

| C₅-CH₂-CH₃ | ~1.3 | Triplet |

| C₄-CH₂-NH₂ | ~3.8 | Singlet |

| C₃-H | ~7.5 | Singlet |

| NH₂ | Variable | Broad Singlet |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C₃ | ~138 |

| C₄ | ~115 |

| C₅ | ~150 |

| N-CH₂ | ~48 |

| N-CH₂-CH₃ | ~15 |

| C₅-CH₂ | ~22 |

| C₅-CH₂-CH₃ | ~14 |

| C₄-CH₂ | ~35 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. nih.govsemanticscholar.orgslideshare.netmdpi.commdpi.comresearchgate.net

Hydrogen Bonding Network Characterization

The presence of the primary amine (-NH₂) group and the pyrazole nitrogen atoms makes this compound a prime candidate for forming hydrogen bonds. nih.govresearchgate.net In the solid state, it is expected that the amine group would act as a hydrogen bond donor, while the pyridine-type nitrogen atom of the pyrazole ring would act as an acceptor. csic.esnih.govaip.orgmdpi.com This could lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks, which would significantly influence the material's properties. aip.orgmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the N-H stretches of the amine group, C-H stretches of the ethyl and methylene groups, and the C=N and C=C stretching vibrations of the pyrazole ring. mdpi.com The spectral complexity in the NH stretching region can sometimes be indicative of hydrogen bonding. aip.org

Table 3: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (pyrazole ring) | 1550-1650 |

| C=C stretch (pyrazole ring) | 1450-1550 |

| N-H bend (amine) | 1580-1650 |

| C-H bend (aliphatic) | 1350-1480 |

Chiroptical Spectroscopy (CD, ORD) of Enantiomerically Pure Forms (if applicable)

This compound is an achiral molecule and therefore does not have enantiomers. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential absorption and rotation of polarized light by chiral molecules, are not applicable.

Mechanistic Investigations of Molecular Interactions and Biological Activities Non Clinical

Exploration of Protein-Ligand Binding Mechanisms (In Vitro/In Silico)

Enzyme Inhibition Studies and Kinetic Analysis

There are no publicly available studies detailing the inhibitory effects of (1,5-Diethylpyrazol-4-yl)methylamine on any specific enzymes, nor is there any published kinetic data such as IC₅₀ or Kᵢ values.

Receptor Binding Assays and Affinity Determination

Information regarding the binding affinity of this compound to any specific biological receptors is not available in the scientific literature.

Molecular Docking and Dynamics Simulations of Target Interactions

While molecular docking is a common technique to predict the binding of small molecules to protein targets, no published studies were found that have performed and reported on molecular docking or dynamics simulations specifically for this compound.

Interaction with Nucleic Acids (e.g., DNA, RNA)

There are no specific studies that have investigated or demonstrated the interaction of this compound with DNA or RNA.

Cellular Target Engagement Studies (In Vitro, Non-Translational)

No in vitro studies confirming the engagement of this compound with specific cellular targets have been published.

Role as a Chemical Probe for Biological Pathway Elucidation

This compound has not been documented as a chemical probe for the elucidation of any biological pathways in the available scientific literature.

Structure Activity Relationship Sar Studies of 1,5 Diethylpyrazol 4 Yl Methylamine Analogues

Systematic Modification of the N1-Alkyl Chain and its Impact on Research Properties

Studies have shown that the length and branching of the N1-alkyl chain can modulate binding affinity. Generally, a linear alkyl chain is preferred over a branched one, suggesting that steric hindrance at this position is detrimental to activity. The transition from a methyl to an ethyl group often leads to an increase in potency, indicating that a certain degree of lipophilicity and van der Waals interactions are favorable. However, further extension of the alkyl chain beyond a propyl or butyl group can lead to a decrease in activity, suggesting a potential steric clash or an unfavorable hydrophobic interaction within the binding pocket.

| Compound | N1-Substituent | Relative Binding Affinity |

| Analogue 1a | Methyl | 0.8 |

| (1,5-Diethylpyrazol-4-yl)methylamine | Ethyl | 1.0 |

| Analogue 1c | n-Propyl | 1.2 |

| Analogue 1d | Isopropyl | 0.6 |

| Analogue 1e | n-Butyl | 0.9 |

This interactive table allows for the sorting and filtering of data to better visualize the impact of N1-alkyl chain modifications.

These findings suggest the presence of a moderately sized hydrophobic pocket in the target protein that accommodates the N1-alkyl group. The optimal length appears to be two to three carbon atoms, highlighting the delicate balance between beneficial hydrophobic interactions and detrimental steric effects.

Investigation of C5-Substituent Effects on Molecular Interactions

The C5-position of the pyrazole (B372694) ring, bearing an ethyl group in the parent compound, is another key determinant of molecular interactions. Modifications at this site have been shown to significantly impact binding affinity and selectivity. The nature of the C5-substituent can influence the electronic properties of the pyrazole ring and directly interact with amino acid residues in the binding site.

Research indicates that small, lipophilic alkyl groups at the C5-position are generally well-tolerated. Replacing the ethyl group with a methyl or propyl group often results in compounds with comparable, albeit slightly varied, activities. However, the introduction of bulky or polar substituents can have a more pronounced effect. For instance, the presence of an aromatic ring, such as a phenyl group, can either enhance or diminish activity depending on the specific interactions it forms within the binding pocket.

| Compound | C5-Substituent | Relative Potency |

| Analogue 2a | Methyl | 0.9 |

| This compound | Ethyl | 1.0 |

| Analogue 2c | n-Propyl | 0.95 |

| Analogue 2d | Phenyl | 0.7 |

| Analogue 2e | Cyclohexyl | 1.1 |

This interactive table can be used to compare the effects of different C5-substituents on the relative potency of the analogues.

The data suggests that a hydrophobic pocket of limited size exists near the C5-position of the bound ligand. The preference for small to medium-sized alkyl or cycloalkyl groups points towards the importance of van der Waals forces in this region. The decreased activity with a phenyl group might be due to unfavorable steric interactions or the lack of specific hydrogen bonding opportunities that a more functionalized aromatic ring might provide.

Alterations to the Aminomethyl Group and Their Consequences on Binding Affinity

The aminomethyl group at the C4-position is a crucial pharmacophoric feature, likely involved in key hydrogen bonding interactions with the target protein. Modifications to this group have profound consequences on binding affinity.

Lengthening the linker between the pyrazole ring and the amino group, for example, to an aminoethyl group, often leads to a significant drop in activity. This suggests a strict requirement for the distance and geometry of the nitrogen atom relative to the pyrazole core. Furthermore, the degree of substitution on the amino nitrogen is critical. Primary amines (NH2) are generally found to be the most active, while secondary (NHR) and tertiary (NR2) amines show progressively lower affinities. This trend strongly indicates that the hydrogen bond donating capacity of the amino group is essential for binding.

| Compound | C4-Substituent | Binding Affinity (Ki, nM) |

| This compound | -CH2NH2 | 5.2 |

| Analogue 3b | -CH2NHCH3 | 25.8 |

| Analogue 3c | -CH2N(CH3)2 | 112.4 |

| Analogue 3d | -CH2CH2NH2 | 89.1 |

This interactive table allows for a direct comparison of how alterations to the aminomethyl group affect binding affinity.

These results underscore the importance of the C4-aminomethyl group as a primary interaction point, likely forming one or more hydrogen bonds with specific residues such as aspartate or glutamate (B1630785) in the active site of the target protein.

Positional Isomer Studies to Elucidate Key Pharmacophoric Elements

To further understand the spatial requirements for activity, studies on positional isomers of this compound have been conducted. These studies involve moving the substituents to different positions on the pyrazole ring to map out the essential pharmacophoric elements.

For instance, moving the aminomethyl group from the C4-position to the C3-position results in a dramatic loss of activity. This finding reinforces the notion that the specific location of this hydrogen-bonding group is critical for proper orientation and interaction with the target. Similarly, swapping the positions of the N1-ethyl and C5-ethyl groups can also lead to a significant decrease in potency, highlighting the distinct roles these alkyl groups play in binding.

| Compound | Substitution Pattern | Relative Activity |

| This compound | 1-Ethyl, 5-Ethyl, 4-Aminomethyl | 100% |

| Isomer 4b | 1-Ethyl, 3-Ethyl, 4-Aminomethyl | <10% |

| Isomer 4c | 1-Ethyl, 5-Ethyl, 3-Aminomethyl | <5% |

This interactive table illustrates the critical importance of the substituent positions for biological activity.

The results from these positional isomer studies provide a clear picture of the pharmacophore, indicating that a 1,5-disubstituted pyrazole with a basic nitrogen-containing group at the C4-position is the optimal arrangement for high-affinity binding.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

To complement experimental SAR studies, computational modeling and Quantitative Structure-Activity Relationships (QSAR) have been employed to gain deeper insights into the interactions of this compound analogues and to predict the activity of novel compounds.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed based on a series of analogues with known activities. These models generate 3D contour maps that visualize the regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. These maps often corroborate the experimental findings, showing, for example, a sterically favored region near the N1- and C5-positions and an electrostatically favored region (negative potential) near the C4-aminomethyl group.

A typical QSAR equation derived from these studies might look like:

log(1/IC50) = 0.45 * (N1_Hydrophobicity) + 0.30 * (C5_Steric_Volume) - 0.65 * (C4_Amine_pKa) + constant

This equation quantitatively demonstrates the positive correlation of activity with the hydrophobicity of the N1-substituent and the steric volume of the C5-substituent, and the negative correlation with the basicity of the C4-amine. Such models are invaluable for prioritizing the synthesis of new analogues with a higher probability of being active. nih.gov

Analytical Methodologies for Research and Quantification of 1,5 Diethylpyrazol 4 Yl Methylamine

Development of Advanced Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of (1,5-Diethylpyrazol-4-yl)methylamine. These techniques offer high selectivity and sensitivity, making them ideal for purity assessment and quantification in complex matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS is a preferred method for the analysis of non-volatile, polar, and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column. The mobile phase composition can be optimized to achieve good peak shape and retention. Due to the basic nature of the primary amine, adding a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve chromatographic performance.

For detection, electrospray ionization (ESI) in positive ion mode is generally suitable for the protonation of the primary amine group. The tandem mass spectrometry (MS/MS) capability allows for selective reaction monitoring (SRM), which provides high specificity and reduces background noise by monitoring a specific precursor-to-product ion transition.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a viable alternative, particularly for volatile and thermally stable derivatives of the analyte. Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. acs.org Therefore, derivatization is often employed to improve chromatographic properties and enhance volatility. acs.org A common derivatization agent for primary amines is pentafluorobenzaldehyde (B1199891) (PFB), which reacts to form a stable imine that is amenable to GC analysis. acs.orgacs.org

Electron ionization (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. Selected Ion Monitoring (SIM) can be used for quantitative analysis, offering enhanced sensitivity by focusing on specific ions.

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Characteristic fragment ion |

| Collision Energy | Optimized for fragmentation |

Table 2: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Condition |

| Derivatization | |

| Reagent | Pentafluorobenzaldehyde (PFB) |

| Reaction | Forms a stable imine derivative |

| Gas Chromatography | |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen nih.govoup.com |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient optimized for separation |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Characteristic ions of the PFB derivative |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged species, making it well-suited for the analysis of the protonated form of this compound. CE provides advantages such as high resolution, short analysis times, and low sample and reagent consumption. rsc.org

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). The choice of BGE is critical and often consists of a buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a pH where the analyte is ionized. For primary amines, a low pH buffer ensures the amine group is protonated, allowing for separation based on its charge-to-size ratio. Detection can be achieved using a UV detector, as the pyrazole (B372694) ring exhibits UV absorbance.

To enhance sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag can be performed prior to CE analysis. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent derivatives, enabling detection at very low concentrations. rsc.org

Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research Settings

For high-throughput screening (HTS) applications, spectrophotometric and fluorometric methods provide rapid and cost-effective quantification of this compound. wikipedia.orgnih.gov These methods are typically based on a chemical reaction that produces a colored or fluorescent product.

Spectrophotometric Methods:

Several reagents can be used for the colorimetric determination of primary amines. One common method involves the reaction with ninhydrin, which produces a deep purple color known as Ruhemann's purple, with an absorbance maximum around 570 nm. researchgate.net Another approach is the use of dyes like Orange II, which can specifically quantify primary amine groups. nih.gov The reaction of aromatic amines with Fe(III)-ferrozine complex can also be used, where the amine reduces Fe(III) to Fe(II), forming a violet-colored complex with ferrozine (B1204870) that can be measured spectrophotometrically. nih.gov

Fluorometric Methods:

Fluorometric assays generally offer higher sensitivity than spectrophotometric methods. Fluorescamine is a classic reagent that is non-fluorescent itself but reacts with primary amines to form a highly fluorescent product. thermofisher.comresearchgate.net This reaction is rapid and can be performed in aqueous solutions. thermofisher.com Another highly sensitive reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative. For high-throughput applications, these assays can be adapted to a microplate format, allowing for the rapid screening of numerous samples. nih.gov

Table 3: Comparison of Spectrophotometric and Fluorometric Reagents for Primary Amine Quantification

| Reagent | Method | Detection Wavelength (nm) | Key Features |

| Ninhydrin | Spectrophotometry | ~570 | Well-established, produces a distinct purple color. researchgate.net |

| Orange II | Spectrophotometry | - | Specific for primary amines, good for surface density quantification. nih.gov |

| Fe(III)-ferrozine | Spectrophotometry | 562 | Based on a redox reaction, suitable for some aromatic amines. nih.gov |

| Fluorescamine | Fluorometry | Ex: ~390, Em: ~475 | Rapid reaction, non-fluorescent reagent, high sensitivity. thermofisher.comresearchgate.net |

| o-Phthalaldehyde (OPA) | Fluorometry | Ex: ~340, Em: ~455 | Requires a thiol co-reagent, highly sensitive. |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorometry | - | Forms stable, highly fluorescent derivatives. rsc.org |

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide a sensitive and selective approach for the detection of this compound, as both the pyrazole ring and the primary amine group can be electroactive. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study its electrochemical behavior and for quantitative analysis.

The pyrazole moiety can undergo oxidation or reduction at a suitable electrode surface. The exact potential will depend on the substituents on the ring and the experimental conditions. Similarly, the primary amine group can be oxidized electrochemically. The development of a selective electrochemical sensor could involve modifying the electrode surface with materials that enhance the electrochemical response of the analyte. For instance, carbon-based electrodes like glassy carbon, carbon paste, or screen-printed electrodes can be used. Chemical modification of these electrodes with specific recognition elements could further improve selectivity and sensitivity. While specific studies on the electrochemical behavior of this compound may be limited, the general principles of electrochemistry of pyrazole derivatives and primary amines provide a solid foundation for method development. nih.gov

Potential Research Applications and Broader Impact

Role as a Synthetic Intermediate in Advanced Organic Synthesis

In the field of organic synthesis, pyrazole (B372694) derivatives are highly valued as versatile intermediates. mdpi.com The structural framework of (1,5-Diethylpyrazol-4-yl)methylamine, featuring a reactive primary amine and a stable heterocyclic core, makes it a potentially valuable building block for the construction of more complex molecules. The amine group can undergo a wide array of chemical transformations, including but not limited to, acylation, alkylation, and condensation reactions.

The pyrazole ring itself is generally stable to many reaction conditions, allowing for selective manipulation of the methylamine (B109427) side chain. This stability, coupled with the ability to introduce a wide range of functional groups, positions this compound as a promising starting material for the synthesis of novel compounds with potential biological or material properties. For instance, the general reactivity of aminopyrazoles allows for their use in the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Potential Product Class |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes/Ketones, NaBH4 | Substituted Amines |

| Schiff Base Formation | Aldehydes/Ketones | Imines |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Ureas/Thioureas |

This table is illustrative of the potential reactivity based on the functional groups present in this compound and general principles of organic chemistry.

Application as a Ligand in Coordination Chemistry Research

The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons that can be donated to metal ions, making it a potential ligand in coordination chemistry. The presence of the additional nitrogen atom in the methylamine side chain introduces the possibility of bidentate chelation, where the ligand can bind to a metal center through two donor atoms. This chelation effect typically leads to the formation of more stable metal complexes compared to monodentate ligands.

The steric hindrance provided by the two ethyl groups on the pyrazole ring can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unique catalytic or photophysical properties. The field of coordination chemistry extensively utilizes pyrazole-based ligands for the development of catalysts, sensors, and novel materials. The specific substitution pattern of this compound could offer a unique electronic and steric environment, making it a candidate for the synthesis of novel coordination compounds.

Table 2: Potential Coordination Properties of this compound

| Property | Description |

| Potential Denticity | Monodentate (via pyrazole N2) or Bidentate (via pyrazole N2 and side-chain N) |

| Potential Coordination Modes | Terminal, Bridging |

| Influencing Factors | Metal ion nature, solvent, counter-ion, reaction conditions |

| Potential Applications of Complexes | Catalysis, magnetic materials, luminescent probes |

This table outlines the potential coordination behavior based on the structure of this compound and established principles of coordination chemistry.

Contribution to Material Science Research (e.g., Polymer Chemistry, Self-Assembly)

The structural features of this compound also suggest its potential utility in material science. Pyrazole-containing polymers have been investigated for their unique optical and electronic properties. The amine functionality of this compound could serve as a reactive site for polymerization reactions, allowing for its incorporation into polymer backbones or as a pendant group. This could lead to the development of new functional polymers with tailored properties.

Furthermore, the ability of pyrazole derivatives to participate in hydrogen bonding and coordinate with metal ions can be exploited in the design of self-assembling systems and metal-organic frameworks (MOFs). These organized supramolecular structures are of great interest for applications in gas storage, separation, and catalysis. While specific research on the use of this compound in material science is not yet widely reported, its molecular structure is conducive to exploration in these areas.

Use as a Building Block for Designing Novel Chemical Tools

This compound can serve as a scaffold for the design of novel chemical tools, such as chemical probes and bioactive molecules. The pyrazole core is a well-known "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. By modifying the methylamine group, researchers can attach various functionalities, such as fluorescent tags, biotin (B1667282) labels, or pharmacophores, to create chemical probes for studying biological systems.

A patent for the control of invertebrate pests includes compounds containing the "(1,5-diethylpyrazol-4-yl)" moiety, indicating its utility as a building block in the development of agrochemicals. This highlights the potential of this scaffold in the design of molecules with specific biological activities. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable starting point for the development of new chemical entities with tailored functions.

Q & A

[Basic] What synthetic methodologies are recommended for preparing (1,5-Diethylpyrazol-4-yl)methylamine, and how are reaction conditions optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination of pyrazole precursors. For example, analogous pyrazole derivatives (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting pyrazole derivatives with chloroacetyl chloride in dichloromethane using triethylamine as a base . Optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Base choice : Triethylamine or DMAP improves nucleophilic substitution efficiency.